

The Role of Tartrate in Electroplating and Surface Finishing: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tartrate ion

Cat. No.: B1199692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of tartrate and its salts in electroplating and surface finishing processes. Tartaric acid and its salts, such as sodium potassium tartrate (Rochelle salt), are versatile and environmentally friendly additives that play a crucial role as complexing agents, pH buffers, and grain refiners. Their application spans a wide range of metals, including nickel, copper, tin, and gold, as well as in surface treatments like anodizing and chemical conversion coatings.

Application Notes: The Multifaceted Role of Tartrate

Tartrate's efficacy in surface finishing stems from its chemical structure as a dicarboxylic acid, which allows it to form stable complexes with various metal ions.^[1] This chelating property is fundamental to its function in electroplating and other surface treatments.

Complexing Agent

In electroplating baths, tartrate is primarily used as a complexing agent to control the concentration of free metal ions in the solution. By forming metal-tartrate complexes, it prevents the precipitation of metal hydroxides, especially in alkaline or neutral pH baths.^{[2][3]} This is particularly advantageous in non-cyanide plating baths, offering a safer alternative to traditional

cyanide-based electrolytes.[4] The complexation of metal ions also influences the deposition potential, allowing for the co-deposition of alloys that would otherwise be difficult to plate.[3]

pH Buffer

Tartrate solutions act as effective pH buffers, resisting changes in pH that can occur at the electrode surface during electrolysis.[2] This buffering capacity ensures a stable plating environment, which is critical for achieving consistent and high-quality deposits. Maintaining a constant pH is essential for controlling the deposit's properties, such as brightness, hardness, and internal stress.

Grain Refiner and Deposit Modifier

The presence of tartrate in the plating bath can significantly influence the morphology and grain structure of the electrodeposited metal.[5] It often leads to finer, more compact, and smoother deposits.[3] This grain-refining effect can enhance the mechanical properties of the coating, including its hardness and wear resistance. Furthermore, tartrate can act as a leveling additive, helping to produce a more uniform coating thickness, especially on irregularly shaped substrates.[3]

Data Presentation: Quantitative Overview of Tartrate-Containing Baths

The following tables summarize typical compositions and operating parameters for various electroplating and surface finishing processes that utilize tartrate.

Table 1: Tartrate in Nickel and Nickel Alloy Electroplating[2][6]

Component	Concentration Range (g/L)	Function
Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)	200 - 300	Source of Nickel Ions
Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)	40 - 60	Anode Corrosion and Conductivity
Boric Acid (H_3BO_3)	30 - 45	pH Buffer
Sodium Potassium Tartrate	10 - 40	Complexing Agent, pH Buffer
Operating Parameters	Value	Effect
pH	4.0 - 5.5	Influences Deposit Stress and Hardness
Temperature	50 - 60 °C	Affects Plating Rate and Deposit Properties
Cathode Current Density	2 - 5 A/dm ²	Controls Plating Speed and Grain Size

Table 2: Tartrate in Copper and Tin Alloy Electroplating[7][8]

Component	Copper Bath (g/L)	Tin Bath (g/L)	Function
Copper Sulfate (CuSO ₄ ·5H ₂ O)	20 - 40	-	Source of Copper Ions
Stannous Sulfate (SnSO ₄)	-	15 - 25	Source of Tin Ions
Sodium Potassium Tartrate	100 - 150	80 - 120	Complexing Agent
Sodium Hydroxide (NaOH)	To adjust pH	To adjust pH	pH Adjustment
Operating Parameters	Value	Value	Effect
pH	9.0 - 11.0	4.0 - 5.0	Critical for Bath Stability
Temperature	40 - 60 °C	20 - 30 °C	Influences Plating Rate
Cathode Current Density	1 - 3 A/dm ²	1 - 2 A/dm ²	Affects Deposit Morphology

Table 3: Tartrate in Gold Electroplating and Surface Finishing[4]

Process	Component	Concentration	Function
Gold Electroplating	Potassium Gold Cyanide (KAu(CN) ₂)	1 - 5 g/L (as Au)	Source of Gold Ions
Potassium Sodium Tartrate	20 - 40 g/L	Complexing Agent, Brightener	Electrolyte
Potassium Carbonate	20 - 40 g/L	Conductivity, pH Buffer	
Tartaric Sulfuric Anodizing (TSA)	Sulfuric Acid (H ₂ SO ₄)	40 g/L	
Tartaric Acid (C ₄ H ₆ O ₆)	80 g/L	Corrosion Resistance, Pore Modifier	Primary Complexing Agent
Conversion Coating	Tartaric Acid	1 - 10 g/L	
Zirconium Compound	0.1 - 2.0 g/L	Corrosion Resistance, Paint Adhesion	
Fluoride Source	0.1 - 1.0 g/L	Accelerator	

Experimental Protocols

The following sections provide detailed protocols for key applications of tartrate in electroplating and surface finishing.

Protocol for Nickel-Tartrate Electroplating

This protocol describes the preparation of a Watts-type nickel bath with the addition of sodium potassium tartrate to study its effect on the deposit properties.^[6]

Materials:

- Nickel Sulfate (NiSO₄·6H₂O)
- Nickel Chloride (NiCl₂·6H₂O)

- Boric Acid (H_3BO_3)
- Sodium Potassium Tartrate ($\text{C}_4\text{H}_4\text{KNaO}_6 \cdot 4\text{H}_2\text{O}$)
- Deionized water
- Substrate (e.g., polished copper or steel panels)
- Pure nickel anode
- DC power supply
- Beaker, magnetic stirrer, and hot plate

Bath Preparation (for 1 Liter):

- Dissolve 250 g of Nickel Sulfate in 500 mL of deionized water with gentle heating and stirring.
- In a separate beaker, dissolve 45 g of Nickel Chloride and 40 g of Boric Acid in 200 mL of deionized water.
- Add the second solution to the first solution while continuously stirring.
- Dissolve the desired amount of Sodium Potassium Tartrate (e.g., 20 g) in 100 mL of deionized water and add it to the main solution.
- Add deionized water to bring the final volume to 1 Liter.
- Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.
- Heat the bath to the operating temperature of 55°C.

Substrate Preparation:

- Mechanically polish the substrate to a mirror finish.
- Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 70°C) for 5-10 minutes.

- Rinse thoroughly with deionized water.
- Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.
- Rinse again with deionized water immediately before plating.

Electroplating Procedure:

- Maintain the bath at 55°C with moderate agitation.
- Immerse the prepared substrate (cathode) and the nickel anode into the bath. The anode-to-cathode surface area ratio should be approximately 2:1.
- Apply a constant cathodic current density of 3 A/dm².
- Continue electrodeposition for the desired time to achieve the target coating thickness.
- After plating, remove the substrate, rinse it thoroughly with deionized water, and dry.

Protocol for Tartaric Acid Anodizing (TSA) of Aluminum Alloys

This protocol outlines the procedure for Tartaric-Sulfuric Acid (TSA) anodizing, a chromate-free alternative for corrosion protection of aluminum alloys.^[9]

Materials:

- Aluminum alloy panels (e.g., AA2024-T3)
- Alkaline degreaser
- Deoxidizer/desmutting solution (e.g., nitric acid-based)
- Sulfuric Acid (H₂SO₄)
- Tartaric Acid (C₄H₆O₆)
- Deionized water

- Lead or aluminum cathodes
- DC power supply
- Anodizing tank with temperature control

Solution Preparation (TSA Bath):

- Fill the anodizing tank with approximately 80% of the final volume of deionized water.
- Slowly and carefully add 40 g/L of concentrated Sulfuric Acid to the water while stirring.
Caution: Always add acid to water, never the other way around.
- Add 80 g/L of Tartaric Acid and stir until completely dissolved.
- Add deionized water to the final volume.
- Adjust the temperature of the bath to 37°C.

Anodizing Procedure:

- Degrease the aluminum panels in an alkaline cleaner.
- Rinse thoroughly with deionized water.
- Deoxidize/desmut the panels in the appropriate solution.
- Rinse thoroughly with deionized water.
- Mount the aluminum panels on an anodizing rack (anode) and immerse them in the TSA bath.
- Immerse the cathodes in the bath.
- Apply a constant voltage of 14 V.
- Anodize for 20-25 minutes.
- After anodizing, turn off the power supply and remove the panels.

- Rinse the panels thoroughly with deionized water.
- The anodized parts can be subsequently sealed or painted.

Protocol for Tartrate-Based Chemical Conversion Coating on Aluminum

This protocol describes the application of a tartrate-based chemical conversion coating for enhanced corrosion resistance and paint adhesion on aluminum alloys.^[1]

Materials:

- Aluminum alloy panels
- Alkaline degreaser
- Deoxidizer
- Tartaric Acid
- Zirconium compound (e.g., Ammonium hexafluorozirconate)
- Fluoride source (e.g., Sodium Fluoride)
- Deionized water
- Immersion tank with temperature and pH control

Solution Preparation (for 1 Liter):

- Fill a clean tank with approximately 800 mL of deionized water.
- While stirring, dissolve 5 g of Tartaric Acid.
- Add 1 g of Ammonium hexafluorozirconate and stir until dissolved.
- Add 0.5 g of Sodium Fluoride and stir until the solution is clear.
- Add deionized water to make up the final volume to 1 Liter.

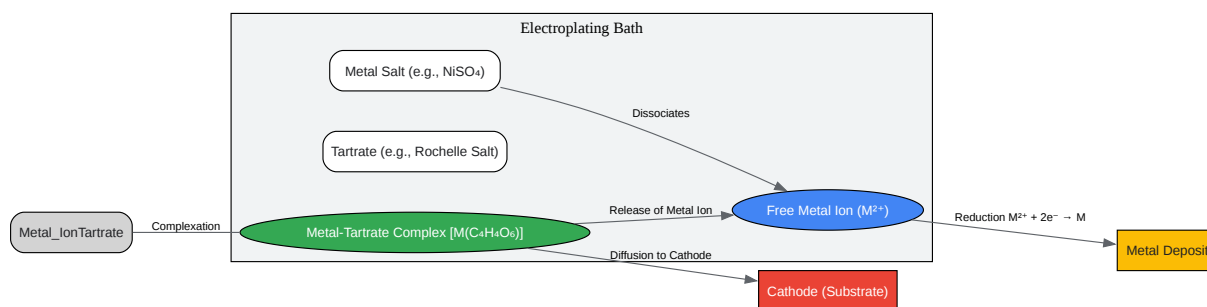
- Adjust the pH to 4.0 using dilute sulfuric acid or ammonium hydroxide.
- Heat the solution to 40°C.

Coating Procedure:

- Clean the aluminum panels using an alkaline degreaser.
- Rinse with deionized water.
- Deoxidize the panels.
- Rinse with deionized water.
- Immerse the cleaned panels in the tartrate conversion coating solution for 5 minutes.
- Remove the panels and rinse thoroughly with deionized water.
- Dry the coated panels using clean, compressed air or in an oven at a temperature not exceeding 60°C.

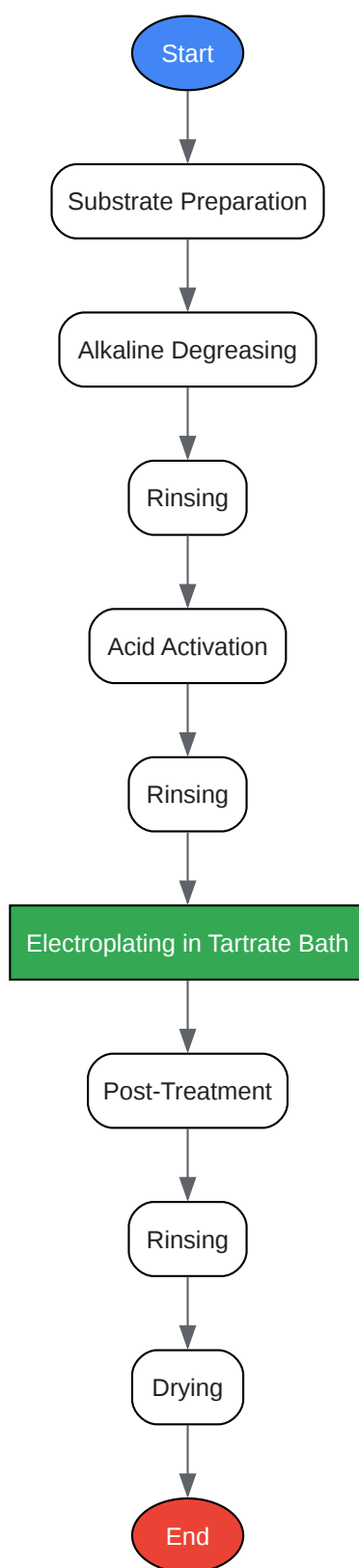
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of tartrate in surface finishing.



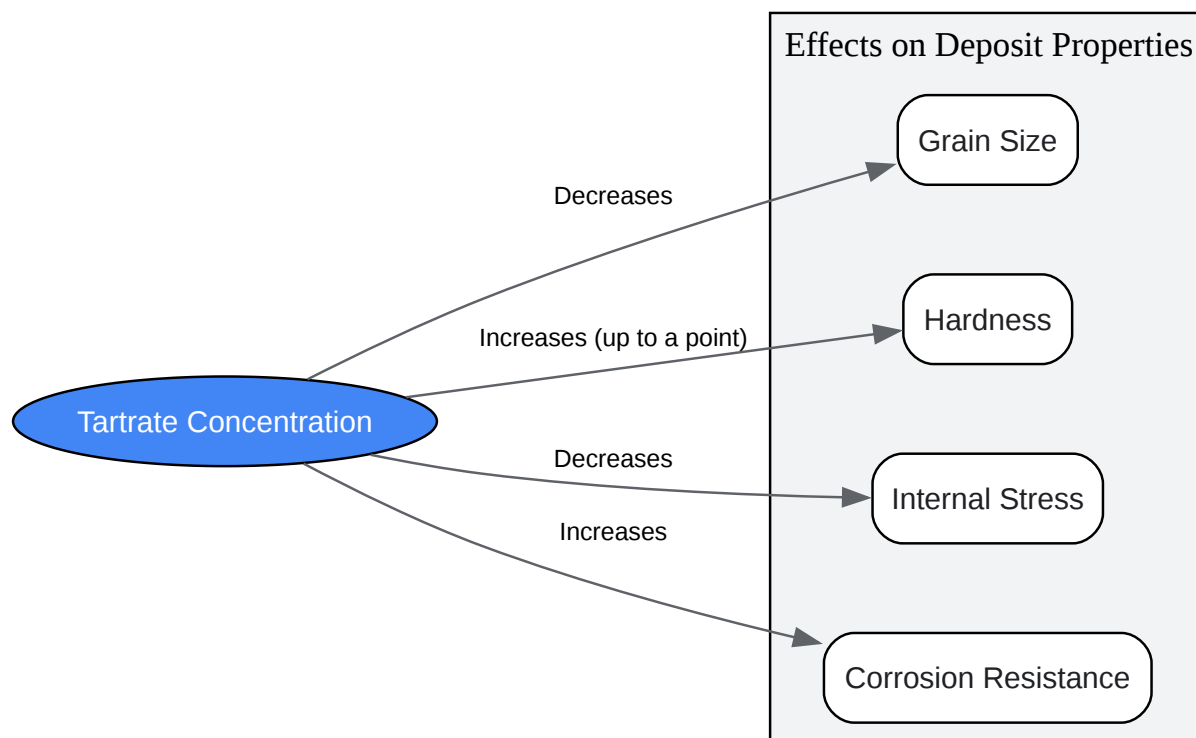
[Click to download full resolution via product page](#)

Role of Tartrate as a Complexing Agent



[Click to download full resolution via product page](#)

General Electroplating Workflow



[Click to download full resolution via product page](#)

Effect of Tartrate Concentration

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. CN104233384A - Cyanide-free gold electroplating solution and electroplating process using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. peacta.org [peacta.org]
- 9. en.a3ts.org [en.a3ts.org]
- To cite this document: BenchChem. [The Role of Tartrate in Electroplating and Surface Finishing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199692#use-of-tartrate-in-electroplating-and-surface-finishing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com